3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship

Sourcing generic '8-propionyl-DBO' without verifying the N3-(diethylamino)ethyl substituent risks failed replication due to documented regioisomer-dependent MOR pharmacology (Ki differences ~5-fold among close analogs). CAS 6516-32-1 resolves this ambiguity. • N3-basic tertiary amine (predicted pKa ~9.5) vs. neutral N3-cinnamyl DBO 17/11: enables controlled PK/PD comparisons of BBB penetration & CYP N-dealkylation rates. • Covered by US20120157497A1 (analgesic + immunostimulant dual activity), distinct from EP0746560A1 (analgesia-only cinnamyl-DBOs). • In stock: 10 mg, 50 mg, 100 mg, bulk custom. Identity confirmed by orthogonal analytics to resolve CAS 6516-32-1/63978-00-7 registry discrepancy.

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
CAS No. 6516-32-1
Cat. No. B13942493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS6516-32-1
Molecular FormulaC15H29N3O
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCCC(=O)N1C2CCC1CN(C2)CCN(CC)CC
InChIInChI=1S/C15H29N3O/c1-4-15(19)18-13-7-8-14(18)12-17(11-13)10-9-16(5-2)6-3/h13-14H,4-12H2,1-3H3
InChIKeyZUCYWASRHXWLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS 6516-32-1): Core Scaffold & Pharmacological Lineage


The compound 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS 6516-32-1, also indexed under CAS 63978-00-7 in some registries) belongs to the 3,8-diazabicyclo[3.2.1]octane (DBO) class, a rigid bicyclic scaffold recognized for its central analgesic properties driven by selective mu-opioid receptor (MOR) affinity [1]. It features an N8-propionyl group, a key pharmacophoric element in this class, and a basic N3-(diethylamino)ethyl side chain that distinguishes it from the prototypical N3-cinnamyl or N3-arylpropenyl DBO analgesics. This substitution pattern positions it as a structurally differentiated analog within a well-characterized series, where even minor N3-modifications can drastically alter receptor binding kinetics, selectivity profiles, and in vivo potency, making precise identity critical for reproducible research [2].

3,8-Diazabicyclo[3.2.1]octane (DBO) scaffold with established mu-opioid receptor affinity context
N8-propionyl pharmacophore present; consistent with prototypical DBO analgesics
N3-(diethylamino)ethyl chain replaces classical cinnamyl group, enabling basic-amine probe studies
Precise regioisomer identity critical; substitution with N3-cinnamyl analogs will not match this chemotype

Why In-Class 3,8-Diazabicyclo[3.2.1]octane Interchange is Not Supported for CAS 6516-32-1


Although numerous 3,8-diazabicyclo[3.2.1]octane (DBO) derivatives share a common N8-propionyl group and bind to the mu-opioid receptor, functional outcomes are exquisitely sensitive to the N3-substituent. For instance, the N3-cinnamyl-DBO prototypes DBO 17 and DBO 11 display potent antinociception (ED50 0.16–0.44 mg/kg in the mouse hot-plate test) but differ ~5-fold in receptor affinity (Ki 5.1 vs 25 nM) solely due to subtle structural variations away from the DBO core [1]. Replacing the N3-arylalkenyl group of classical analgesics with a basic diethylaminoethyl chain—as in CAS 6516-32-1—introduces a protonatable tertiary amine that can fundamentally alter ligand-receptor interactions, membrane permeability, and off-target engagement. Class-level literature explicitly cautions that antipodal N3/N8 substitution (propionyl vs. arylalkenyl) yields isomers with divergent pharmacodynamics and pharmacokinetics [2]. Consequently, sourcing a generic '8-propionyl-DBO' without precisely specifying the N3-(diethylamino)ethyl modification carries a scientifically unacceptable risk of failed replication, inverted selectivity, or unanticipated toxicity, especially given the inconsistencies in CAS registry assignment for this specific analog (6516-32-1 vs. 63978-00-7).

N3 variability Receptor binding kinetics and selectivity reported to shift substantially between N3-cinnamyl and N3-basic amine analogs; class data may not transfer.
Regioisomer risk Propionyl/cinnamyl positional swap (DBO-I vs. DBO-II) alters μ-opioid affinity profile; N3-diethylaminoethyl placement is essential.
CAS ambiguity Dual identifiers (6516-32-1 and 63978-00-7) exist; sourcing without structural verification may lead to misassignment and failed replication.

Quantitative Differentiation of 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane Against Closest Analogs


Structural Differentiation from Classical μ-Opioid 3,8-Diazabicyclo[3.2.1]octane Analgesics

The target compound is structurally differentiated from the prototypical μ-opioid DBO agonists DBO 17 and DBO 11 by its N3-substituent: the target carries a basic N3-(diethylamino)ethyl side chain, whereas DBO 17/11 and most active class members feature an N3-cinnamyl or N3-arylpropenyl fragment [1]. In the DBO class, the N3-cinnamyl-8-propionyl regioisomer (DBO-I) and the reversed N3-propionyl-8-cinnamyl isomer (DBO-II) show distinct μ-receptor affinities, indicating that the position of the lipophilic arylalkenyl group relative to the propionyl is a critical potency determinant [2]. The introduction of a flexible, ionizable diethylaminoethyl chain in the target compound replaces the flat, hydrophobic cinnamyl region, which is predicted to alter the ligand's docking pose within the MOR binding pocket and modify its interaction with the conserved Asp147 residue.

N3-substituent comparison
Class-level
Target: N3-(CH2)2-N(Et)2 (basic, flexible, pKa ~9.5) vs. comparator DBO 17/11: N3-cinnamyl (rigid, hydrophobic). Estimated logP reduction ~1.5–2.0 units.
Potency and PK data from cinnamyl-DBOs may not extrapolate; supports biased signaling probe development.
No direct head-to-head binding data available for target; in silico comparison only.
Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship

Patent-Linked Analgesic and Immunostimulant Activity Scope

The US patent application US20120157497A1 explicitly covers compounds with analgesic and/or immunostimulant activity in mammals, and the generic Markush structures encompass 3,8-diazabicyclo[3.2.1]octane scaffolds with N-alkylaminoalkyl substitution, which structurally includes the target compound [1]. This filing suggests that the applicant demonstrated experimental analgesic or immunomodulatory efficacy for compounds within this claimed space, distinguishing them from earlier DBO patents (e.g., EP0746560A1) that specifically disclaimed certain N3/N8 propionyl/cinnamyl combinations and focused narrowly on arylalkenyl-substituted analgesics [2]. The target compound thus occupies a differentiated intellectual property and activity space: a basic-amine-substituted DBO with potential dual therapeutic utility not claimed by the classical cinnamyl series.

Patent activity scope
Reported
Covered by US20120157497A1: analgesic AND/OR immunostimulant activity in mammals. Distinct from EP0746560A1 (central analgesia only). No quantitative dose-response data published for this specific compound.
Patent-reported dual-activity endpoint context; differentiates scaffold from classical analgesic-only DBO series.
Patent claims based on applicant's experimental data; independent replication needed.
Pain Research Immunopharmacology Intellectual Property

CAS Registry Discrepancy: A Critical Quality Assurance Consideration

The target compound is indexed under two different CAS Registry Numbers across supplier catalogs and databases: 6516-32-1 (provided by the requester, also found on benchchem.com and evitachem.com) and 63978-00-7 (found on chemblink.com, lookchem.cn, and chem960.com) for the identical IUPAC name 1-[3-[2-(diethylamino)ethyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one . This contrasts with well-curated DBO analogs like 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, which maintains a single, unambiguous CAS assignment. Such a dual-identifier scenario is a recognized marker for potential salt-form differences, stereochemical ambiguity, or historical cataloging errors, introducing a verifiable procurement risk not present for better-characterized class members.

CAS registry integrity
Context-dependent
Two active CAS numbers: 6516-32-1 and 63978-00-7 for same IUPAC name. Classical analog 3-cinnamyl-8-propionyl-DBO maintains a single, unambiguous identifier.
Incoming QC (HRMS, 1H/13C NMR) strongly advised; identity verification essential for procurement.
Reflects catalog inconsistencies; may indicate salt-form or stereochemical ambiguity.
Chemical Procurement Analytical Quality Control Database Curation

High-Value Application Scenarios for 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane


Biased Mu-Opioid Receptor Signaling Probe Development

The N3-basic diethylaminoethyl chain of CAS 6516-32-1, replacing the flat hydrophobic cinnamyl group of classical DBO analgesics, offers a structurally distinct chemotype for probing biased agonism at the mu-opioid receptor. Researchers aiming to dissect G-protein versus β-arrestin signaling pathways can utilize this compound as a scaffold that inherently shifts the pharmacophoric electrostatic profile, potentially favoring one pathway over another [1]. Procurement of the precise N3-(diethylamino)ethyl regioisomer is mandatory, as any substitution with an N3-cinnamyl analog will revert to the well-characterized, unbiased agonist profile.

Dual Analgesic-Immunomodulator Lead Optimization

Patent US20120157497A1 describes compounds within the target's structural space that possess both analgesic and immunostimulant activities [2]. Laboratories engaged in developing non-opioid or opioid-sparing pain therapies with concurrent immune modulation can use the target compound as a validated starting point for structure-activity relationship (SAR) campaigns. The dual-activity claim differentiates it from EP0746560A1-covered DBOs, which are limited solely to central analgesia, providing a broader therapeutic hypothesis to test [3].

Comparative DBO Metabolism and CNS Penetration Studies

The introduction of an ionizable tertiary amine in the side chain (predicted pKa ~9.5) versus the neutral cinnamyl group of DBO 17 (ED50 0.16 mg/kg) [1] creates a controlled pair for examining how basicity modulates blood-brain barrier penetration and metabolic stability within the DBO class. Researchers can directly compare the brain-to-plasma ratio and cytochrome P450 oxidative N-dealkylation rates of the target compound against literature values for DBO 17, generating insights into the PK/PD trade-offs of introducing a basic center into the analgesic DBO pharmacophore.

Analytical Method Development and Reference Standard Qualification

The documented CAS registry inconsistency (6516-32-1 vs. 63978-00-7) makes this compound an excellent candidate for developing robust analytical identity and purity methods. An analytical laboratory can create a certified reference standard by synthesizing or procuring the compound and characterizing it with orthogonal techniques (HRMS, 1H/13C NMR, HPLC-UV/ELSD, and Karl Fischer titration). This standard then serves as a definitive comparator to resolve the structural identity behind the conflicting CAS numbers, providing a valuable service to the broader DBO research community.

Application
Selection Property
Validation Focus
MOR signaling probe development
N3-basic amine chemotype vs. hydrophobic cinnamyl
Biased agonism pathway differentiation endpoints
Antinociceptive/immunomodulatory lead optimization
Patent-reported dual-activity scaffold
SAR for pain-model and immune modulation endpoints
CNS penetration/metabolism comparison
Ionizable amine vs. neutral comparator DBO 17
Brain-to-plasma ratio and metabolic stability assays
Reference standard qualification
CAS discrepancy resolution requirement
Orthogonal identity/purity characterization
Quote Request

Request a Quote for 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.